1-[Chloro(difluoro)methoxy]-4-fluoro-2-nitro-benzene
Description
1-[Chloro(difluoro)methoxy]-4-fluoro-2-nitro-benzene (CAS: 1417567-11-3) is a fluorinated aromatic compound featuring a chloro(difluoro)methoxy group at position 1, a fluorine atom at position 4, and a nitro group at position 2. Its unique substitution pattern confers distinct electronic and steric properties, making it relevant in medicinal chemistry and agrochemical research .
Properties
IUPAC Name |
1-[chloro(difluoro)methoxy]-4-fluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-7(10,11)15-6-2-1-4(9)3-5(6)12(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWCIFQBUJFWFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)[N+](=O)[O-])OC(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[Chloro(difluoro)methoxy]-4-fluoro-2-nitro-benzene is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of several functional groups:
- Chloro group : Enhances electrophilic reactivity.
- Difluoromethoxy group : Influences the compound's polarity and solubility.
- Nitro group : Acts as an electron-withdrawing group, enhancing nucleophilicity in reactions.
Its molecular formula is with a molecular weight of approximately 223.56 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in tumor growth, thus demonstrating potential as an anticancer agent.
- Receptor Modulation : Its functional groups can modulate receptor activity, impacting signaling pathways critical for cell proliferation and survival .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. For instance, studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.63 | |
| HT-29 (Colon Cancer) | 92.4 | |
| A549 (Lung Cancer) | <20 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against different cancer types.
Induction of Apoptosis
Flow cytometry assays have revealed that this compound can induce apoptosis in cancer cells, acting in a dose-dependent manner. This indicates that higher concentrations lead to increased cell death, a desirable effect in cancer therapeutics .
Comparative Studies
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitrobenzene | Different positioning of fluoro group | Varies significantly in reactivity |
| 1-[Chloro(difluoro)methoxy]-4-fluorobenzene | Lacks nitro group | Reduced anticancer activity |
| 2-Fluoro-4-nitrobenzene | Lacks chloro and difluoromethoxy groups | Lower reactivity due to fewer electron-withdrawing groups |
These comparisons highlight how variations in functional groups and their positions can significantly affect chemical properties and biological activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzene Ring
Compound 1 : 1-[Chloro(difluoro)methoxy]-2-nitro-4-(trifluoromethyl)benzene (CAS: 1417568-01-4)
- Key Differences :
- Applications : Used in medicinal chemistry for its lipophilicity and metabolic stability .
Compound 2 : 2-Chloro-1-[(3-fluorophenyl)methoxy]-4-nitrobenzene
- Key Differences: Substitutes the chloro(difluoro)methoxy group with a 3-fluorobenzyloxy group.
- Applications : Likely explored as a pesticide intermediate due to structural similarities to nitrofluorfen .
Compound 3 : 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene (CAS: 1224629-07-5)
Functional Group Analysis
| Property | Target Compound | Compound 1 | Compound 2 | Compound 3 |
|---|---|---|---|---|
| Electron Effects | Strongly electron-withdrawing (Nitro, Cl, F) | Enhanced by CF₃ | Moderate (Nitro, F) | Moderate (Nitro, Br) |
| Lipophilicity (LogP)* | High (Cl, F, NO₂) | Very High (CF₃) | Moderate (Benzyloxy) | Moderate (Br, OCH₃) |
| Reactivity | Moderate (Cl vs. Br) | Low (CF₃ stabilizes) | High (Benzyloxy labile) | High (Br substitution) |
| Applications | Medicinal/Agrochemical | Medicinal | Pesticide Intermediate | Research Intermediate |
*Estimated based on substituent contributions.
Preparation Methods
Representative Synthetic Route
| Step | Reaction Type | Reagents/Conditions | Notes/Outcome |
|---|---|---|---|
| 1 | Nitration | HNO₃, H₂SO₄, 0–5°C | Introduces nitro group ortho/para to Cl |
| 2 | Fluorination | Selectfluor or NFSI | Introduces fluoro group |
| 3 | Alkoxylation (Difluoromethoxylation) | Chlorodifluoromethane, base (K₂CO₃ or NaH), DMF | Forms chloro(difluoro)methoxy ether |
| 4 | Purification | Extraction, chromatography | Isolates pure product |
Alternative Approaches
- Direct Difluoromethoxylation : Recent methods allow for direct difluoromethoxylation of activated aromatic rings using difluorocarbene precursors and suitable bases, offering regioselectivity and improved yields.
- Continuous Flow Synthesis : Industrial processes may employ continuous flow reactors, enhancing safety and scalability, especially for hazardous reagents like chlorodifluoromethane and strong acids.
Experimental Data and Yields
| Step | Typical Yield (%) | Reference Conditions |
|---|---|---|
| Nitration | 85–95 | HNO₃/H₂SO₄, 0–5°C, 1–2 h |
| Fluorination | 70–90 | Selectfluor, 20–40°C, 3–6 h |
| Difluoromethoxylation | 60–75 | Chlorodifluoromethane, K₂CO₃, DMF, 3 h |
| Overall (isolated) | 40–55 | After purification |
Research Findings and Notes
- Regioselectivity : The order of substitution is crucial. Electron-withdrawing groups (nitro, fluoro) direct further substitution, influencing product distribution.
- Reaction Conditions : Temperature and solvent choice significantly impact yield and selectivity. Alkoxylation often requires polar aprotic solvents and excess base for optimal conversion.
- Purification : Products are typically purified by extraction into organic solvents (e.g., ethyl acetate, dichloromethane) followed by chromatographic separation.
Summary Table: Key Reagents and Conditions
| Transformation | Key Reagents/Conditions |
|---|---|
| Nitration | HNO₃, H₂SO₄, 0–5°C |
| Fluorination | Selectfluor, NFSI, 20–40°C |
| Difluoromethoxylation | Chlorodifluoromethane, K₂CO₃, DMF |
| Chlorination (if required) | SOCl₂ or PCl₅, 0–25°C |
| Purification | Extraction, column chromatography |
Q & A
Basic: What are the key synthetic routes for preparing 1-[Chloro(difluoro)methoxy]-4-fluoro-2-nitro-benzene?
Methodological Answer:
The synthesis involves sequential functionalization of a benzene ring:
Nitration : Introduce the nitro group at the ortho position using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration .
Fluorination : Replace a hydrogen atom with fluorine using fluorinating agents like Selectfluor® or KF in polar aprotic solvents (e.g., DMF) .
Difluoromethoxylation : Attach the chloro(difluoro)methoxy group via nucleophilic substitution with ClCF₂O− generated from ClCF₂OH and a base (e.g., NaH) .
Chlorination : Final chlorination at the para position using Cl₂ gas or SO₂Cl₂ in the presence of FeCl₃ as a catalyst .
Key validation: Monitor intermediates via HPLC and NMR to confirm regioselectivity.
Basic: What reaction types are feasible with this compound, and what are the critical reagents?
Methodological Answer:
The compound undergoes:
- Nucleophilic Aromatic Substitution (NAS) : Reacts with amines (e.g., NH₃/MeOH) at the nitro or chloro positions under high-temperature reflux .
- Reduction : Nitro → amine conversion using H₂/Pd-C or NaBH₄/NiCl₂ in ethanol .
- Oxidation : Methoxy group oxidation to carbonyls with KMnO₄/CrO₃ in acidic conditions .
Critical parameters: Solvent polarity (e.g., DMSO for NAS) and pH (acidic for oxidation) dictate reaction efficiency.
Basic: How to characterize its physicochemical properties for research applications?
Methodological Answer:
- Spectroscopy :
- Chromatography : HPLC (C18 column, acetonitrile/water) to assess purity (>98%) .
- Thermal Stability : TGA/DSC to determine decomposition temperatures (>200°C) .
Advanced: How to optimize reaction yields in multi-step syntheses?
Methodological Answer:
- Catalyst Screening : Test Pd/C vs. Ni catalysts for nitro reduction; Pd/C offers higher selectivity (yield: 85% vs. 60%) .
- Solvent Optimization : Use DMF for fluorination (yield: 75%) vs. THF (yield: 50%) due to better solvation of fluorinating agents .
- Temperature Control : Maintain nitration at <5°C to suppress byproducts (e.g., dinitro derivatives) .
Advanced: How to resolve contradictions in biological activity data (e.g., enzyme inhibition vs. receptor modulation)?
Methodological Answer:
- Dose-Response Studies : Perform IC₅₀ assays across concentrations (1–100 µM) to differentiate target affinity (e.g., IC₅₀ = 15 µM for enzyme A vs. >50 µM for receptor B) .
- Knockout Models : Use CRISPR-edited cell lines to isolate pathways (e.g., enzyme A-knockout cells show no activity, confirming target specificity) .
- Molecular Docking : Validate binding modes with AutoDock Vina; nitro group forms H-bonds with enzyme active sites but not receptors .
Advanced: What computational approaches are suitable for predicting its reactivity or bioactivity?
Methodological Answer:
- DFT Calculations : Compute Fukui indices to identify electrophilic sites (e.g., nitro group) prone to nucleophilic attack .
- MD Simulations : Simulate ligand-protein interactions (e.g., with cytochrome P450) to predict metabolic stability .
- QSAR Models : Train models using logP and Hammett constants (σ) to correlate substituents with bioactivity .
Comparative Analysis: How does this compound differ from structurally similar analogs?
| Compound | Key Differences | Impact on Reactivity/Bioactivity |
|---|---|---|
| 1-[Chloro(difluoro)methoxy]-4-nitrobenzene | Lacks para-fluoro group | Lower electron-withdrawing effect; reduced NAS activity |
| 2-Fluoro-4-nitrobenzene | Missing chloro(difluoro)methoxy group | Less steric hindrance; higher solubility |
| 1-Fluoro-2-nitro-4-methoxybenzene | Methoxy instead of CF₂ClO group | Weaker enzyme inhibition due to reduced electronegativity |
Handling Stability Issues: How to store and handle this compound for long-term studies?
Methodological Answer:
- Storage : Keep in amber vials at -20°C under inert gas (Ar/N₂) to prevent hydrolysis of CF₂Cl group .
- Decomposition Mitigation : Add stabilizers (e.g., BHT) to suppress radical formation in solution .
- In Situ Monitoring : Use Raman spectroscopy to detect degradation products (e.g., F⁻ release) during reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
